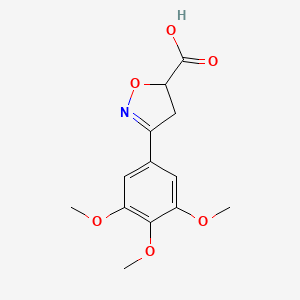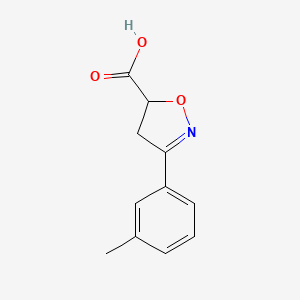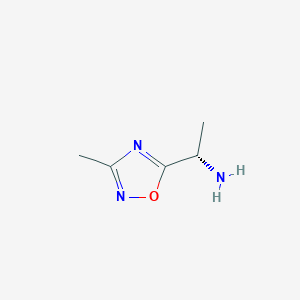
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is related to “5-Bromo-2-fluorophenyl acetic acid” which has the molecular formula CHBrFO .
Synthesis Analysis
The synthesis of related compounds involves processes such as lithiation of 1-bromo-4-fluorobenzene, which is carried out with a lithium base in the presence of a solvent, to form (5-bromo-2-fluorophenyl)lithium . The compound “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” is obtained by an unreported synthetic method .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its molecular formula C9H8BrFO2 . Related compounds such as “5-Bromo-2-fluorophenyl acetic acid” have a molecular formula of CHBrFO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.06 . It has a predicted boiling point of 330.8±27.0 °C and a predicted density of 1.606±0.06 g/cm3 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
1,2-Oxazoles and their derivatives are significant in medicinal chemistry, exhibiting a broad range of biological activities. The oxazole moiety, for instance, is a core structure in various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents (Sainsbury, 1991). The presence of halogens like bromine and fluorine can further modulate these properties by affecting the compound's bioavailability and metabolic stability, making them valuable for drug design and discovery.
Material Science and Organic Synthesis
Compounds featuring 1,2-oxazole rings are also explored for their potential applications in material science. For example, oxazole derivatives can be used in the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their stable electronic properties and ability to facilitate charge transfer (Salimgareeva & Kolesov, 2005). The introduction of bromo and fluoro groups could potentially enhance these materials' performance by modifying their electronic characteristics.
Environmental and Chemical Stability Studies
The stability and degradation pathways of halogenated organic compounds, including those with bromo and fluoro substituents, are crucial in environmental chemistry. Research on similar fluorinated and brominated compounds helps in understanding their environmental fate, persistence, and potential bioaccumulation. Studies on the microbial degradation of polyfluoroalkyl substances provide insights into how such compounds might behave in natural ecosystems and the challenges associated with their environmental impact (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIUOHNYWIGZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC(=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)








